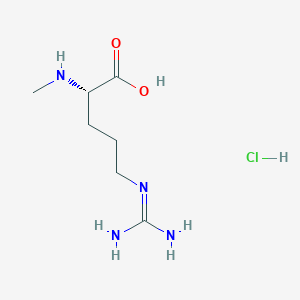

H-N-Me-Arg-OH.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-Arg-OH.HCl typically involves the protection of the amino and guanidine groups of arginine, followed by methylation and deprotection steps. One common method involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protection for the guanidine group . The protected arginine is then methylated using methyl iodide, followed by deprotection using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

H-N-Me-Arg-OH.HCl undergoes various chemical reactions, including:

Oxidation: The guanidine group can be oxidized to form urea derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Urea derivatives.

Reduction: Secondary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

H-N-Me-Arg-OH.HCl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in peptide synthesis and amino acid analysis.

Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptides and proteins.

Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.

Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

H-N-Me-Arg-OH.HCl exerts its effects primarily by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, the compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The inhibition of NOS by this compound involves the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to NO .

Comparison with Similar Compounds

Similar Compounds

L-Arginine: The parent amino acid from which H-N-Me-Arg-OH.HCl is derived.

N-Methyl-L-arginine: A similar compound without the hydrochloride salt form.

L-NAME (Nω-Nitro-L-arginine methyl ester): Another NOS inhibitor with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific methylation and hydrochloride salt form, which enhances its solubility and stability compared to other arginine derivatives . This makes it particularly useful in biochemical and pharmaceutical applications where solubility and stability are critical.

Biological Activity

H-N-Me-Arg-OH.HCl, also known as N-methylarginine hydrochloride, is a derivative of the amino acid arginine that has garnered significant interest in the fields of biochemistry and pharmacology due to its biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Formula : C7H17ClN4O2

- Molecular Weight : 196.69 g/mol

- CAS Number : 87183060

This compound primarily functions as an inhibitor of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO). By inhibiting NOS, this compound decreases NO levels, which are involved in various physiological processes such as:

- Vasodilation : NO is a potent vasodilator; its inhibition can affect blood pressure regulation.

- Neurotransmission : NO plays a role in signaling pathways within the nervous system.

- Immune Response : NO is involved in the immune system's response to pathogens.

The inhibition of NOS by this compound has been linked to various therapeutic effects, including potential applications in cardiovascular diseases and neurodegenerative disorders .

In Vitro Studies

-

Protein Refolding : this compound has been studied for its role in enhancing protein solubility and refolding. A study demonstrated that it increases the solubility of recombinant plasminogen activator (rPA), suggesting its utility in protein purification processes .

Concentration (M) Solubility of rPA (mg/mL) 0.1 0.5 0.5 1.2 1.0 2.1 - Antibacterial Activity : Research indicates that arginine derivatives exhibit antibacterial properties, with some studies showing that this compound can enhance the efficacy of certain antibiotics against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .

In Vivo Studies

In animal models, this compound has been observed to affect vascular responses and inflammatory processes by modulating NO levels. These findings support its potential as a therapeutic agent for conditions characterized by endothelial dysfunction and inflammation .

Case Studies

- Cardiovascular Research : A study investigated the effects of this compound on blood pressure regulation in hypertensive rats. Results indicated that administration of the compound led to significant reductions in systolic blood pressure, suggesting its potential use in managing hypertension .

- Neuroprotection : In models of neurodegeneration, this compound showed promise in reducing neuronal damage by modulating nitric oxide pathways, highlighting its potential as a neuroprotective agent .

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUBNGCCLWQUHK-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.